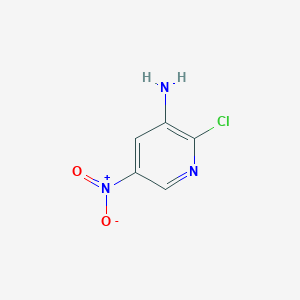
3-Amino-2-chloro-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-chloro-5-nitropyridine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2) attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in multiple fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-5-nitropyridine typically involves the nitration of 2-chloro-3-aminopyridine. One common method includes the reaction of 2-chloro-3-aminopyridine with nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:
2-Chloro-3-aminopyridine+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
化学反応の分析
Types of Reactions
3-Amino-2-chloro-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, Fe/HCl
Substitution: NaOH, NH3, R-SH
Oxidation: KMnO4, H2O2
Major Products Formed
Reduction: 3-Amino-2-chloro-5-aminopyridine
Substitution: 3-Amino-2-(substituted)-5-nitropyridine
Oxidation: 3-Nitroso-2-chloro-5-nitropyridine
科学的研究の応用
3-Amino-2-chloro-5-nitropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Amino-2-chloro-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
- 2-Amino-5-chloro-3-nitropyridine
- 3-Amino-2-chloro-6-nitropyridine
- 3-Amino-4-chloro-5-nitropyridine
Uniqueness
3-Amino-2-chloro-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and nitro groups allows for diverse reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
生物活性
3-Amino-2-chloro-5-nitropyridine is a substituted pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a nitro group, an amino group, and a chlorine atom, which contribute to its reactivity and potential therapeutic applications.
The molecular formula of this compound is C5H4ClN3O2. The presence of the nitro group typically enhances the compound's ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
Research indicates that nitropyridine derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anti-inflammatory Activity : Nitropyridines have been reported to possess significant anti-inflammatory properties, which are beneficial in treating conditions such as arthritis and other inflammatory disorders .
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various microbial strains, making them candidates for developing new antibiotics .
- Anticancer Potential : Some studies suggest that nitropyridine derivatives may have anticancer effects, although specific data on this compound remains limited .
Synthesis and Case Studies
The synthesis of this compound typically involves the nitration of precursor compounds followed by chlorination and amination processes. For example, the reaction can be initiated from 2-chloro-5-nitropyridine through a series of substitutions and modifications .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development. For instance:
- A study demonstrated that derivatives of nitropyridines could inhibit specific pathways involved in inflammation, suggesting their utility in developing anti-inflammatory drugs .
- Another investigation focused on the synthesis and biological evaluation of related compounds, noting their effectiveness against certain cancer cell lines .
特性
IUPAC Name |
2-chloro-5-nitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKKEBHEJYPJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














